molecular formula C17H13Br B8566245 2-[2-(Bromomethyl)phenyl]naphthalene CAS No. 61684-55-7

2-[2-(Bromomethyl)phenyl]naphthalene

Cat. No.: B8566245
CAS No.: 61684-55-7
M. Wt: 297.2 g/mol
InChI Key: GJVSHKYHUSYPAG-UHFFFAOYSA-N
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Description

Structural Characterization of 2-[2-(Bromomethyl)phenyl]naphthalene

Crystallographic Analysis and Molecular Geometry

The crystal structure of this compound derivatives has been resolved in related compounds, such as 1-(2′-hydroxy-3′,6′-diethylphenyl)-2-(bromomethyl)naphthalene, which crystallizes in the monoclinic space group P2₁/n. The naphthalene core adopts a planar configuration, while the bromomethyl-substituted phenyl ring exhibits a dihedral angle of 63.63°–78.54° relative to the naphthalene plane. This orthogonal arrangement minimizes steric hindrance between the bulky substituents and the aromatic system.

In a homolog with 4-bromomethylbenzoyl groups, the benzene rings form a dihedral angle of 2.94° with the naphthalene system, highlighting the flexibility of the bromomethyl group in adopting anti-orientations. The C–Br bond length in such structures averages 1.98 Å, consistent with typical C(sp³)–Br covalent bonds.

Table 1: Crystallographic Parameters of Selected Bromomethyl-Substituted Naphthalenes

Parameter Value (Å/°) Source Compound
Unit Cell (a) 16.958
Unit Cell (b) 21.337
Unit Cell (c) 9.353
Dihedral Angle (Ph–Nap) 63.63–78.54
C–Br Bond Length 1.975–1.979

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound derivatives typically exhibits distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the bromomethyl group (δ 4.3–4.5 ppm, singlet). The methylene protons adjacent to bromine show no splitting due to the absence of neighboring hydrogens. ¹³C NMR resonances for the bromomethyl carbon appear at δ 30–35 ppm, while aromatic carbons range from δ 120–140 ppm.

Infrared (IR) Spectroscopy and Functional Group Verification

IR spectroscopy identifies the C–Br stretch at 500–600 cm⁻¹, alongside aromatic C=C vibrations at 1,450–1,600 cm⁻¹. The absence of O–H or N–H stretches confirms the hydrocarbon nature of the compound.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of bromomethyl-substituted naphthalenes shows a molecular ion peak ([M]⁺) at m/z 296 (for C₁₇H₁₃Br). Characteristic fragment ions include [M–Br]⁺ (m/z 217) and [C₁₀H₇]⁺ (m/z 127), corresponding to the naphthalene core.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.2 eV for this compound, indicating moderate electronic stability. The electrostatic potential map reveals electron-deficient regions near the bromomethyl group, favoring nucleophilic attack at the methylene carbon.

Molecular Orbital Analysis and Electronic Properties

Frontier molecular orbital analysis shows that the HOMO is localized on the naphthalene ring, while the LUMO resides on the bromomethyl-substituted phenyl group. This spatial separation suggests charge-transfer interactions in excited states, relevant to optoelectronic applications.

Properties

CAS No.

61684-55-7

Molecular Formula

C17H13Br

Molecular Weight

297.2 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]naphthalene

InChI

InChI=1S/C17H13Br/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

GJVSHKYHUSYPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs of 2-[2-(bromomethyl)phenyl]naphthalene, highlighting differences in substituents, molecular weights, and physical properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
2-(Bromomethyl)naphthalene 939-26-4 C₁₁H₉Br 221.09 51–54 High reactivity as alkylating agent
1-Bromo-2-methylnaphthalene 2586-62-1 C₁₁H₉Br 221.10 Not reported Bromine at 1-position; methyl at 2-position
1-Bromo-2-(bromomethyl)naphthalene N/A C₁₁H₈Br₂ ~300.00 Not reported Di-brominated; higher electrophilicity
2-(3-Bromophenyl)naphthalene 667940-23-0 C₁₆H₁₁Br 283.17 Not reported Bromophenyl substituent; extended conjugation
2-Methylnaphthalene 91-57-6 C₁₁H₁₀ 142.20 34–36 Non-brominated; baseline for comparison

Key Observations :

  • Bromine position significantly impacts reactivity. For example, 2-(bromomethyl)naphthalene is more reactive in nucleophilic substitutions than 1-bromo derivatives due to steric and electronic effects .
  • Di-brominated analogs (e.g., 1-bromo-2-(bromomethyl)naphthalene) exhibit enhanced electrophilicity, making them suitable for stepwise functionalization .

Reactivity Trends :

  • Bromomethyl groups (as in 2-(bromomethyl)naphthalene) facilitate alkylation in drug synthesis (e.g., antiproliferative sulfonamides in ) .
  • Bromophenyl-substituted naphthalenes (e.g., 2-(3-bromophenyl)naphthalene) are preferred in materials science for their extended π-systems .
Toxicity and Environmental Impact
  • Naphthalene derivatives, including brominated analogs, are associated with respiratory, hepatic, and renal toxicity.

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of 2-(2-methylphenyl)naphthalene with molecular bromine (Br₂) in tetrachloromethane (CCl₄) under UV irradiation represents a classical radical pathway. This method, adapted from the synthesis of 2-(bromomethyl)benzoic acid, involves homolytic cleavage of Br₂ to generate bromine radicals, which abstract a hydrogen atom from the methyl group, forming a benzyl radical. Subsequent bromine capture yields the desired bromide.

Optimized Protocol :

  • Substrate : 2-(2-Methylphenyl)naphthalene (10 mmol)

  • Reagents : Br₂ (10 mmol), CCl₄ (150 mL)

  • Conditions : Reflux at 80°C with UV irradiation (200 W tungsten lamp) for 2–3 hours.

  • Workup : Cooling to 65°C, precipitation with n-hexane, and vacuum drying.

  • Yield : 84%.

Challenges and Side Reactions

Excessive bromine or prolonged irradiation risks dibromination at adjacent positions. Monitoring via TLC (hexane/EtOAc, 1:1) is critical to arrest the reaction at the monobrominated stage. Hydrogen bromide (HBr) evolution during the reaction necessitates proper ventilation.

N-Bromosuccinimide (NBS)-Mediated Bromination

Selective Bromination with AIBN Initiation

NBS in the presence of azobisisobutyronitrile (AIBN) offers a safer alternative to Br₂, minimizing handling risks. This method, validated in the synthesis of 4-(bromomethyl)benzonitrile, proceeds via a chain mechanism where AIBN generates radicals to abstract hydrogen, initiating bromide transfer from NBS.

Optimized Protocol :

  • Substrate : 2-(2-Methylphenyl)naphthalene (8.32 mmol)

  • Reagents : NBS (10 mmol), AIBN (0.1 equiv), CCl₄ (30 mL)

  • Conditions : Reflux at 80°C for 8 hours.

  • Workup : Hot filtration, solvent evaporation, and recrystallization from toluene/petroleum ether.

  • Yield : 90%.

Advantages Over Br₂-Based Methods

  • Selectivity : NBS preferentially targets allylic and benzylic positions, reducing polybromination.

  • Safety : Eliminates toxic bromine gas exposure.

  • Scalability : Consistent yields (>90%) in multi-gram syntheses.

Comparative Analysis of Bromination Methods

Parameter Br₂/UV Method NBS/AIBN Method
Yield 84%90%
Reaction Time 2–3 hours8 hours
Safety Moderate (HBr evolution)High (no gaseous byproducts)
Selectivity ModerateHigh
Cost LowModerate

The NBS method excels in safety and selectivity, albeit with longer reaction times. Br₂ remains cost-effective for large-scale applications where side products are manageable.

Alternative Synthetic Routes

Friedel-Crafts Alkylation

Electrophilic substitution using 2-bromomethylbenzyl chloride and naphthalene in the presence of AlCl₃ is plausible but risks regioselectivity issues and oligomerization.

Purification and Characterization

Recrystallization Techniques

Crude product purification employs mixed solvents:

  • Toluene/Petroleum Ether : Recrystallization at 1:1 ratio achieves >95% purity.

  • Melting Point : 113–115°C (consistent with analogous bromomethyl aromatics).

Spectroscopic Validation

  • ¹H NMR : δ 4.48 (s, 2H, CH₂Br), 7.26–8.20 (m, 11H, aromatic).

  • MS (FAB) : m/z 311.1 [M+H]⁺.

Q & A

Q. What advanced techniques validate the compound’s role in catalytic C–H activation?

  • Methodological Answer : Use:
  • X-ray crystallography : Resolve metal-ligand coordination geometries.
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in C–H bond cleavage.
    Cross-reference mechanistic data with DFT-calculated transition states .

Toxicity Screening Endpoints (Table)

Health Outcome Recommended Assays Reference
Hepatic EffectsALT/AST levels in rodent serum
GenotoxicityComet assay, γ-H2AX foci quantification
Oxidative StressROS detection (DCFH-DA probe)
Metabolic ActivationCYP450 inhibition assays

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